Gibberellin A34

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Plant Physiology Research

Crop Improvement

Nitrate Signaling

Seed Germination

Flower and Fruit Maturation

Commercial Applications

Gibberellins have a few other commercial applications. They can be applied to artificially induce bolting and flowering, such that plants produce seeds earlier. Addition of gibberellic acid to the winter buds of peach trees helps break dormancy .

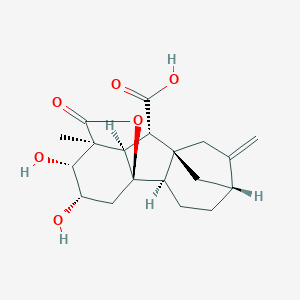

Gibberellin A34 is a natural plant hormone belonging to the gibberellin family, characterized by its chemical formula and a molecular weight of approximately 348.39 Daltons. It is classified as a lactone and a gibberellin monocarboxylic acid, functioning primarily in the regulation of plant growth and development. Gibberellin A34 plays a crucial role in various physiological processes, including stem elongation, leaf expansion, and flower development, making it an essential compound in agricultural practices and plant biology .

Gibberellin A34 exhibits significant biological activity as a plant growth regulator. It influences various developmental processes, including:

- Stem Elongation: Promotes cell elongation and division.

- Leaf Expansion: Enhances leaf growth and size.

- Flower Development: Stimulates flowering and fruit set.

- Fruit Ripening: Modulates the ripening process in fruits.

These activities underline its importance in agricultural applications, particularly in enhancing crop yields and improving fruit quality .

The synthesis of gibberellin A34 can be achieved through both natural extraction from plant sources and synthetic methods. The natural extraction typically involves isolating it from specific plants known to produce gibberellins. Synthetic methods may include:

- Chemical Synthesis: Utilizing organic chemistry techniques to construct the gibberellin structure from simpler organic compounds.

- Biotechnological Approaches: Employing microbial fermentation or plant tissue culture methods to produce gibberellins in controlled environments.

These methods allow for the production of gibberellin A34 for research and commercial use .

Gibberellin A34 has several applications in agriculture and horticulture:

- Crop Management: Used to enhance growth rates and improve yield in various crops.

- Fruit Production: Applied to regulate flowering and fruit set, leading to better quality fruits.

- Research: Utilized in studies investigating plant growth mechanisms and hormonal interactions.

Its versatility makes it a valuable tool for agronomists and horticulturists aiming to optimize plant growth conditions .

Gibberellin A34 shares structural similarities with other gibberellins, which are also vital for plant growth regulation. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Gibberellin A1 | Promotes seed germination | |

| Gibberellin A3 | Influences stem elongation | |

| Gibberellin A4 | Precursor to several other gibberellins |

Uniqueness of Gibberellin A34

What distinguishes gibberellin A34 from these similar compounds is its specific role in modulating fruit ripening processes and its unique biosynthetic pathway from gibberellin A4. This specificity allows it to be particularly effective in certain agricultural applications where precise control over growth stages is required .

Molecular Structure and Isomerism

Basic Molecular Framework

Gibberellin A34 possesses the molecular formula C19H24O6 with a molecular weight of 348.4 grams per mole [2] [3] [4]. The compound exhibits a complex pentacyclic structure characteristic of the ent-gibberellane skeleton, featuring multiple stereogenic centers that contribute to its three-dimensional architecture [6] [8]. The International Union of Pure and Applied Chemistry systematic name for this compound is (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid [6] [16].

The Chemical Abstracts Service registry number for Gibberellin A34 is 32630-92-5, providing a unique identifier for this specific molecular entity [2] [54] [59]. The compound's structural complexity is further defined by its InChI key IGZIQAJJXGRAJF-TXZPEUJSSA-N, which serves as a standardized molecular descriptor [8] [56].

Stereochemical Configuration

The absolute stereochemistry of Gibberellin A34 has been rigorously established through nuclear magnetic resonance spectroscopy and chemical correlation studies [10] [26]. The molecule contains eight stereogenic centers, each assigned specific R or S configurations that define the compound's three-dimensional structure [6] [8]. The presence of two hydroxyl groups at the C-2 and C-3 positions has been confirmed, with the C-3 hydroxyl group oriented in the beta-axial configuration and the C-2 hydroxyl group positioned beta-equatorial [10] [26].

| Structural Feature | Position | Configuration | Reference |

|---|---|---|---|

| Hydroxyl Group | C-2 | Beta-equatorial | [10] |

| Hydroxyl Group | C-3 | Beta-axial | [10] |

| Methyl Group | C-11 | Beta | [10] |

| Carboxylic Acid | C-9 | Alpha | [10] |

| Lactone Ring | C-4a to C-10 | Alpha | [10] |

| Methylidene Group | C-6 | Exocyclic | [10] |

Isomeric Relationships

Gibberellin A34 exists as a single stereoisomer with defined absolute configuration, distinguishing it from other gibberellin family members through its specific hydroxylation pattern [1] [7]. The compound can be classified as a lactone, a C19-gibberellin, and a gibberellin monocarboxylic acid, placing it within the broader gibberellin structural classification system [16]. The presence of the 1,2-diol system at C-2 and C-3 positions represents a distinctive structural feature that differentiates Gibberellin A34 from many other gibberellins [10] [26].

The conjugate base form, gibberellin A34(1-), can be formed through deprotonation of the carboxyl group, resulting in a molecular weight of 347.4 grams per mole [5]. This anionic form represents an important consideration for understanding the compound's behavior under different pH conditions and its potential interactions with biological systems [5].

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Mass Spectrometry, X-Ray Diffraction)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has proven instrumental in elucidating the structural details of Gibberellin A34 [10] [12] [21]. Proton nuclear magnetic resonance analysis conducted in deuterated acetone reveals characteristic signals that confirm the compound's structural assignments [10] [26]. The C-18 methyl protons appear as a 3H singlet at τ 8.85, while the C-5 proton exhibits a 1H doublet at τ 6.75 [10]. When measured in deuteropyridine, these signals shift to τ 8.29 and τ 6.02 respectively, indicating the presence of the C-3 hydroxyl group in beta-axial orientation [10].

The nuclear magnetic resonance spectrum demonstrates the presence of the characteristic 1,2-diol system through rapid periodate consumption and facile acetonide formation with the methyl ester derivative [10] [26]. Carbon-13 nuclear magnetic resonance spectroscopy has been applied to gibberellin analysis generally, providing valuable structural information through chemical shift assignments and coupling patterns [12] [21] [23].

| Nuclear Magnetic Resonance Signal | Chemical Shift (τ) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| C-18 Methyl (acetone-d6) | 8.85 | 3H singlet | Tertiary methyl | [10] |

| C-5 Proton (acetone-d6) | 6.75 | 1H doublet | Bridgehead proton | [10] |

| C-18 Methyl (pyridine-d5) | 8.29 | 3H singlet | Tertiary methyl | [10] |

| C-5 Proton (pyridine-d5) | 6.02 | 1H doublet | Bridgehead proton | [10] |

Mass Spectrometry Analysis

Mass spectrometry provides crucial molecular weight confirmation and fragmentation pattern analysis for Gibberellin A34 [3] [10] [33]. The molecular ion peak appears at m/z 348, corresponding to the calculated molecular weight [3] [4]. The trimethylsilyl ether derivative of the methyl ester exhibits a parent peak at m/z 506, confirming the presence of two hydroxyl groups through the incorporation of two trimethylsilyl protecting groups [10].

Mass spectral fragmentation patterns reveal characteristic losses typical of C19-gibberellin structures [3] [10]. The compound exhibits standard gibberellin fragmentation including M-18, M-32, M-44, M-46, M-50, M-60, M-78, and M-122 peaks, providing structural confirmation through comparison with known gibberellin mass spectral libraries [3] [34].

Gas chromatography-mass spectrometry analysis has been employed for Gibberellin A34 identification in plant extracts, utilizing retention indices and full-scan mass spectra for compound confirmation [33] [35]. The mass spectrum of Gibberellin A34 methyl ester trimethylsilyl ether shows a molecular weight of 506.2508 with a base peak at m/z 506 and a retention index of 2655 [3].

X-Ray Diffraction Studies

While specific X-ray crystallographic data for Gibberellin A34 itself has not been extensively reported, related gibberellin structures have been analyzed using X-ray diffraction techniques [37]. The molecular and crystal structures of related gibberellins, such as gibberellin A4 methyl ester and gibberellin A13 trimethyl ester, have been determined through X-ray analysis, revealing important conformational information about the gibberellin ring systems [37].

X-ray diffraction studies of gibberellin derivatives indicate that ring A adopts a flattened conformation, with specific geometric constraints imposed by the lactone bridge and substitution patterns [37] [38]. These structural insights provide valuable context for understanding the three-dimensional architecture of Gibberellin A34, particularly regarding the spatial relationships between functional groups and the overall molecular geometry [37].

Physicochemical Properties and Stability

Physical Properties

Gibberellin A34 exhibits a melting point range of 218-219°C, as determined during its initial isolation and purification from evening-glory seeds [10]. The compound appears as a crystalline solid under standard conditions, consistent with the general physical characteristics of gibberellin family members [10] [19]. The specific optical rotation and other optical properties have not been extensively documented in the available literature, representing an area for future investigation [46].

Solubility characteristics of Gibberellin A34 follow patterns similar to other gibberellins, showing slight solubility in water and enhanced solubility in organic solvents [19] [44]. The compound demonstrates solubility in acetone, dimethyl sulfoxide, and methanol, with the safety data sheet indicating slight solubility in these organic solvents [19] [48]. The water solubility is described as slight, typical of gibberellin compounds due to their complex multicyclic structure and limited polar surface area [44] [47].

| Physical Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 348.4 g/mol | Standard conditions | [2] [3] [4] |

| Melting Point | 218-219°C | Atmospheric pressure | [10] |

| Solubility (Water) | Slight | Room temperature | [44] [48] |

| Solubility (Acetone) | Slight | Room temperature | [48] |

| Solubility (DMSO) | Slight | Room temperature | [48] |

| Solubility (Methanol) | Slight | Room temperature | [48] |

Chemical Stability

The chemical stability of Gibberellin A34 under various environmental conditions reflects the general stability characteristics of gibberellin compounds [48] [52]. According to safety documentation, the compound remains stable under normal storage conditions, exhibiting no significant decomposition or degradation under standard laboratory environments [48]. The decomposition temperature has not been specifically determined for Gibberellin A34, though related gibberellins show sensitivity to extreme pH conditions and prolonged exposure to light [20] [52].

Temperature stability studies indicate that gibberellins generally maintain structural integrity under moderate temperature conditions but may undergo degradation at elevated temperatures [50] [52]. The stability profile suggests careful storage requirements to maintain compound integrity for analytical and research applications [48]. Reactivity under normal conditions is minimal, with the compound showing stability in the absence of strong acids, bases, or oxidizing agents [48].

Terpenoid Precursor Synthesis in Plastids

The biosynthesis of Gibberellin A34 begins with the formation of terpenoid precursors in plastids through the methylerythritol 4-phosphate pathway [1] [2]. This initial stage establishes the foundation for all subsequent gibberellin biosynthetic reactions and occurs exclusively within the plastid compartment of plant cells [3] [1].

The methylerythritol 4-phosphate pathway initiates with the condensation of glyceraldehyde 3-phosphate and pyruvate, both derived from photosynthetic carbon fixation [1] [4]. The enzyme 1-deoxy-D-xylulose 5-phosphate synthase catalyzes this initial condensation reaction to produce 1-deoxy-D-xylulose 5-phosphate [5] [4]. This compound is subsequently reduced and isomerized by 1-deoxy-D-xylulose 5-phosphate reductoisomerase to form methylerythritol 4-phosphate [5] [4].

Through a series of seven enzymatic steps, the methylerythritol 4-phosphate pathway produces the universal terpenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [5] [4]. Isopentenyl diphosphate isomerase facilitates the equilibrium between these two isomeric five-carbon building blocks [1] [5]. The pathway preferentially occurs in immature plastids and proplastids rather than mature chloroplasts, as the inner membrane permeability in developing plastids allows better substrate availability [1].

The formation of geranylgeranyl diphosphate represents a critical branch point in terpenoid metabolism [1] [5]. Geranylgeranyl diphosphate synthase catalyzes the sequential condensation of one dimethylallyl diphosphate molecule with three isopentenyl diphosphate molecules to produce the twenty-carbon precursor geranylgeranyl diphosphate [5] [6]. This enzyme exists in multiple isoforms within plant cells, with some isoforms dedicated specifically to gibberellin biosynthesis [1].

| Enzyme | Gene Symbol | Substrate | Product | Cellular Location |

|---|---|---|---|---|

| Geranylgeranyl diphosphate synthase | GGPPS | Isopentenyl diphosphate + Dimethylallyl diphosphate | Geranylgeranyl diphosphate | Plastid |

| ent-Copalyl diphosphate synthase | CPS | Geranylgeranyl diphosphate | ent-Copalyl diphosphate | Plastid |

| ent-Kaurene synthase | KS | ent-Copalyl diphosphate | ent-Kaurene | Plastid |

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | Glyceraldehyde 3-phosphate + Pyruvate | 1-Deoxy-D-xylulose 5-phosphate | Plastid |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | 1-Deoxy-D-xylulose 5-phosphate | Methylerythritol 4-phosphate | Plastid |

| Isopentenyl diphosphate isomerase | IDI | Isopentenyl diphosphate | Dimethylallyl diphosphate | Plastid/Cytosol |

The cyclization of geranylgeranyl diphosphate to ent-kaurene occurs through two sequential reactions catalyzed by distinct diterpene cyclases [1] [2]. ent-Copalyl diphosphate synthase first converts geranylgeranyl diphosphate to ent-copalyl diphosphate through a protonation-initiated cyclization mechanism [1] [7]. This class II diterpene cyclase contains conserved DXDD motifs that coordinate divalent metal ions essential for catalytic activity [1] [7].

ent-Kaurene synthase subsequently catalyzes the conversion of ent-copalyl diphosphate to ent-kaurene through a complex bicyclization and rearrangement reaction [1] [7]. This class I diterpene cyclase utilizes DDXXD and NSDTE motifs to coordinate magnesium ions during the cyclization process [1]. Recent structural studies have demonstrated that the α domain of ent-kaurene synthase alone is sufficient for catalytic activity, unlike specialized metabolic kaurene synthase-like enzymes that require all three domains [7].

Enzymatic Oxidation via Cytochrome P450 Monooxygenases

The transformation of ent-kaurene to Gibberellin A12 represents the second major phase of gibberellin biosynthesis and involves multiple cytochrome P450 monooxygenase-catalyzed reactions [8] [9] [10]. These enzymes are membrane-associated and localized to the endoplasmic reticulum, where they perform sequential oxidations that establish the basic gibberellin skeleton [8] [11].

ent-Kaurene oxidase, a member of the CYP88A subfamily, catalyzes three sequential oxidation reactions at the C-19 methyl group of ent-kaurene [9] [12]. The enzyme progressively oxidizes the methyl group to hydroxymethyl, aldehyde, and finally carboxylic acid to produce ent-kaurenoic acid [12] [10]. This series of reactions requires molecular oxygen and electrons provided by NADPH through cytochrome P450 reductase [11] [13].

ent-Kaurenoic acid oxidase, also belonging to the CYP88A subfamily, performs the most complex transformation in gibberellin biosynthesis by catalyzing the oxidation and ring contraction that converts ent-kaurenoic acid to Gibberellin A12 [8] [12]. This enzyme mediates 7β-hydroxylation followed by ring B contraction through oxidation at C-6, resulting in the characteristic 6-5-6-5 ring system of gibberellins [8] [14]. Recent crystallographic studies have revealed that this unusual ring contraction reaction requires specific structural features, including the absence of a conserved acidic residue found in typical hydroxylating cytochrome P450s [14].

| Enzyme | Gene Symbol | Substrate | Product | Reaction Type | Cellular Location |

|---|---|---|---|---|---|

| ent-Kaurene oxidase | KO/CYP88A | ent-Kaurene | ent-Kaurenoic acid | Sequential oxidation (3 steps) | Endoplasmic reticulum |

| ent-Kaurenoic acid oxidase | KAO/CYP88A | ent-Kaurenoic acid | Gibberellin A12 | Oxidation and ring contraction | Endoplasmic reticulum |

| Gibberellin 13-oxidase | GA13ox | Gibberellin A12 | Gibberellin A53 | 13-Hydroxylation | Endoplasmic reticulum |

| P450-1 (multifunctional) | P450-1 | ent-Kaurenoic acid | Gibberellin A14 | Multistep oxidation (4 reactions) | Endoplasmic reticulum |

| P450-4 | P450-4 | ent-Kaurene | ent-Kaurenoic acid | Sequential oxidation | Endoplasmic reticulum |

The multifunctional cytochrome P450-1 enzyme found in fungal systems demonstrates remarkable catalytic versatility by performing four distinct oxidation reactions [8] [10]. This enzyme catalyzes 7β-hydroxylation, ring B contraction, 3β-hydroxylation, and C-7 oxidation in a coordinated manner [10]. The ability of a single cytochrome P450 to perform oxidations at multiple, non-adjacent carbon atoms represents an exceptional example of enzymatic promiscuity [10].

Gibberellin 13-oxidase introduces hydroxyl groups at the C-13 position of Gibberellin A12 to produce Gibberellin A53 [15] [16]. This hydroxylation reaction commits the biosynthetic pathway toward the formation of 13-hydroxylated gibberellins, including the bioactive forms Gibberellin A1 and Gibberellin A3 [16]. The enzyme shows strict regioselectivity for the C-13 position and requires the same electron transport components as other gibberellin-biosynthetic cytochrome P450s [15].

Role of 2-Oxoglutarate-Dependent Dioxygenases in Late-Stage Modifications

The final transformations leading to bioactive gibberellins and their subsequent catabolism are mediated by 2-oxoglutarate-dependent dioxygenases [17] [18] [19]. These soluble enzymes operate in the cytoplasm and utilize 2-oxoglutarate as a co-substrate along with molecular oxygen to perform highly specific oxidation reactions [17] [19].

Gibberellin 20-oxidase catalyzes the three-step oxidation of the C-20 methyl group in both Gibberellin A12 and Gibberellin A53 [20] [17]. The enzyme sequentially converts the methyl group to hydroxymethyl, aldehyde, and finally removes the carbon entirely as carbon dioxide, producing Gibberellin A9 and Gibberellin A20 respectively [20] [21]. This reaction requires 2-oxoglutarate, ferrous iron, and ascorbate as cofactors [17] [18].

Gibberellin 3-oxidase performs the critical activation step by introducing a 3β-hydroxyl group into Gibberellin A9 and Gibberellin A20 to produce the bioactive forms Gibberellin A4 and Gibberellin A1 [20] [22]. The enzyme shows strict stereospecificity for the β-face of the steroid-like ring system and exhibits feedback regulation in response to gibberellin levels [20] [22]. Recent crystallographic analysis has revealed the structural basis for substrate recognition and catalytic mechanism [22].

| Enzyme | Gene Symbol | Substrate | Product | Function | Cofactors |

|---|---|---|---|---|---|

| Gibberellin 20-oxidase | GA20ox | GA12/GA53 | GA9/GA20 | C-20 oxidation (biosynthesis) | 2-Oxoglutarate, Fe(II), Ascorbate |

| Gibberellin 3-oxidase | GA3ox | GA9/GA20 | GA4/GA1 | 3β-Hydroxylation (activation) | 2-Oxoglutarate, Fe(II), Ascorbate |

| Gibberellin 2-oxidase (C19) | GA2ox (C19) | GA1/GA4/GA9/GA20 | GA34/GA8/GA51/GA29 | 2β-Hydroxylation (catabolism) | 2-Oxoglutarate, Fe(II), Ascorbate |

| Gibberellin 2-oxidase (C20) | GA2ox (C20) | GA12/GA53 | GA110/GA97 | 2β-Hydroxylation (catabolism) | 2-Oxoglutarate, Fe(II), Ascorbate |

| Gibberellin 7-oxidase | GA7ox | GA12-aldehyde | GA15 | C-7 oxidation | 2-Oxoglutarate, Fe(II), Ascorbate |

Gibberellin 2-oxidases represent a diverse family of catabolic enzymes that deactivate both bioactive gibberellins and their precursors through 2β-hydroxylation [17] [23]. Two distinct classes exist based on substrate specificity: C19 gibberellin 2-oxidases that act on bioactive gibberellins and their immediate precursors, and C20 gibberellin 2-oxidases that deactivate earlier pathway intermediates [23] [24]. The C19 class enzymes are responsible for the formation of Gibberellin A34 from Gibberellin A4 [23] [25].

The regulation of 2-oxoglutarate-dependent dioxygenases involves complex feedback mechanisms that maintain gibberellin homeostasis [20] [26]. Bioactive gibberellins negatively regulate the expression of biosynthetic enzymes while positively regulating catabolic enzymes [26] [27]. This dual regulation ensures precise control of gibberellin levels in response to developmental and environmental cues [27].

Gibberellin A34-Specific Formation from Gibberellin A4 via GA2ox Catalysis

The formation of Gibberellin A34 from Gibberellin A4 represents a critical catabolic reaction that deactivates one of the most important bioactive gibberellins in plants [23] [25] [21]. This transformation is catalyzed specifically by C19 gibberellin 2-oxidases through a 2β-hydroxylation mechanism that renders the resulting product biologically inactive [25] [28].

The catalytic mechanism involves the binding of Gibberellin A4 to the active site of gibberellin 2-oxidase, where it forms a ternary complex with 2-oxoglutarate and ferrous iron [17] [25]. The enzyme utilizes molecular oxygen to perform hydroxylation at the C-2 position with β-stereochemistry [25] [17]. This reaction consumes 2-oxoglutarate, which is converted to succinate and carbon dioxide during the oxidation process [17] [19].

Rice gibberellin 2-oxidase 1 demonstrates high efficiency in converting Gibberellin A4 to Gibberellin A34, with kinetic studies revealing specific substrate preferences [25]. The enzyme shows similar activity toward other C19 gibberellins including Gibberellin A1, which is converted to Gibberellin A8 [25]. The multifunctional nature of some gibberellin 2-oxidases allows them to perform additional oxidation at C-2 beyond the initial hydroxylation [17] [29].

| Step | Substrate | Enzyme | Product | Reaction Type | Energy Requirement |

|---|---|---|---|---|---|

| 1 | GA4 (bioactive) | GA2ox (C19 class) | GA4-GA2ox complex | Substrate binding | None |

| 2 | GA4-GA2ox complex | GA2ox (C19 class) | GA4-2β-hydroxylated intermediate | 2β-Hydroxylation | 2-Oxoglutarate consumption |

| 3 | GA4-2β-hydroxylated intermediate | GA2ox (C19 class) | GA34 precursor | Further oxidation | Additional 2-Oxoglutarate |

| 4 | GA34 precursor | GA2ox (C19 class) | GA34 (inactive) | Product release | None |

The tissue-specific expression patterns of gibberellin 2-oxidase genes that produce Gibberellin A34 reflect the spatial regulation of gibberellin catabolism [25] [30]. In rice, the gene encoding the enzyme responsible for Gibberellin A34 formation shows highest expression in shoot apical meristems and young leaves [25]. This localization pattern suggests a role in controlling gibberellin levels during active growth phases [25].

Environmental factors significantly influence the formation of Gibberellin A34 through transcriptional regulation of gibberellin 2-oxidase genes [24] [25]. Low temperature storage conditions enhance the expression of these catabolic enzymes while reducing levels of bioactive Gibberellin A4 [24]. This temperature-responsive regulation demonstrates the integration of environmental sensing with gibberellin homeostasis mechanisms [24].

XLogP3

Wikipedia

Dates

Explore Compound Types